

Comparative Kinetic Analysis of Enzymes in D-Arabinopyranose Metabolism

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Compound of Interest

Compound Name: *D-Arabinopyranose*

Cat. No.: *B1146372*

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A detailed guide for researchers and drug development professionals on the enzymatic breakdown of **D-Arabinopyranose**, featuring comparative kinetic data, experimental protocols, and pathway visualizations.

The metabolic pathway of **D-arabinopyranose** in microorganisms, particularly *Escherichia coli*, offers a fascinating case study in enzyme promiscuity and adaptation. Unlike the well-defined pathways for more common sugars, the catabolism of D-arabinose relies on the co-opting of enzymes from the L-fucose metabolic pathway. This guide provides a comparative overview of the kinetic properties of the key enzymes involved in this process, offering valuable data for researchers in metabolic engineering, enzyme evolution, and drug development.

D-Arabinopyranose Catabolic Pathway

In *Escherichia coli*, the breakdown of **D-arabinopyranose** is initiated by a series of enzymatic reactions that convert it into intermediates of central metabolism. The pathway involves the following key enzymes, which are also part of the L-fucose operon^[1]:

- D-arabinose isomerase (L-fucose isomerase): This enzyme catalyzes the initial isomerization of **D-arabinopyranose** to D-ribulose.
- D-ribulokinase (L-fuculokinase): D-ribulose is then phosphorylated to D-ribulose-1-phosphate by this kinase.

- L-fuculose-1-phosphate aldolase: This aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP can then enter glycolysis.

This guide focuses on the kinetic parameters of these enzymes to provide a quantitative comparison of their efficiencies in processing **D-arabinopyranose** and its downstream products.

Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for the enzymes involved in **D-arabinopyranose** metabolism. It is important to note that for some of these enzymes, their primary substrate is not D-arabinose or its derivatives, and this is reflected in their kinetic constants.

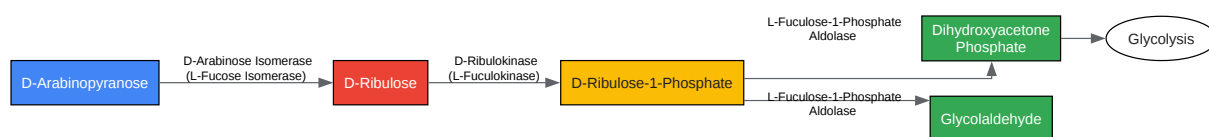
Enzyme	Organism	Substrate	K _m (mM)	V _{max} (U/mg)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Conditions	Reference(s)
D-Arabinose Isomerase	Escherichia coli K-12	D-Arabinose	280	-	-	-	pH 7.5, 37°C	[2]
D-Arabinose Isomerase	Escherichia coli B/r	D-Arabinose	170	-	-	-	pH 7.5, 37°C	[2]
D-Arabinose Isomerase	Escherichia coli K-12	L-Fucose	45	-	-	-	pH 7.5, 37°C	[2]
D-Arabinose Isomerase	Escherichia coli B/r	L-Fucose	42	-	-	-	pH 7.5, 37°C	[2]
D-Ribulokinase	Escherichia coli	D-Ribulose	0.39	-	-	-	-	[3]
L-Ribulokinase	Escherichia coli	L-Ribulose	0.14	-	-	-	-	[3]
Ribokinase (Wild Type)	Escherichia coli	D-Arabinose	100	-	0.04	0.4	pH 8.0, 37°C	[3]

Ribokinase (A98G mutant)	Escherichia coli	D-Arabinose	65	-	0.6	9.2	pH 8.0, 37°C	[3]
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Note: A '-' indicates that the value was not reported in the cited source. The Vmax and kcat values for D-arabinose isomerase were not explicitly provided in the primary source. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 μ mole of substrate per minute under the specified conditions.

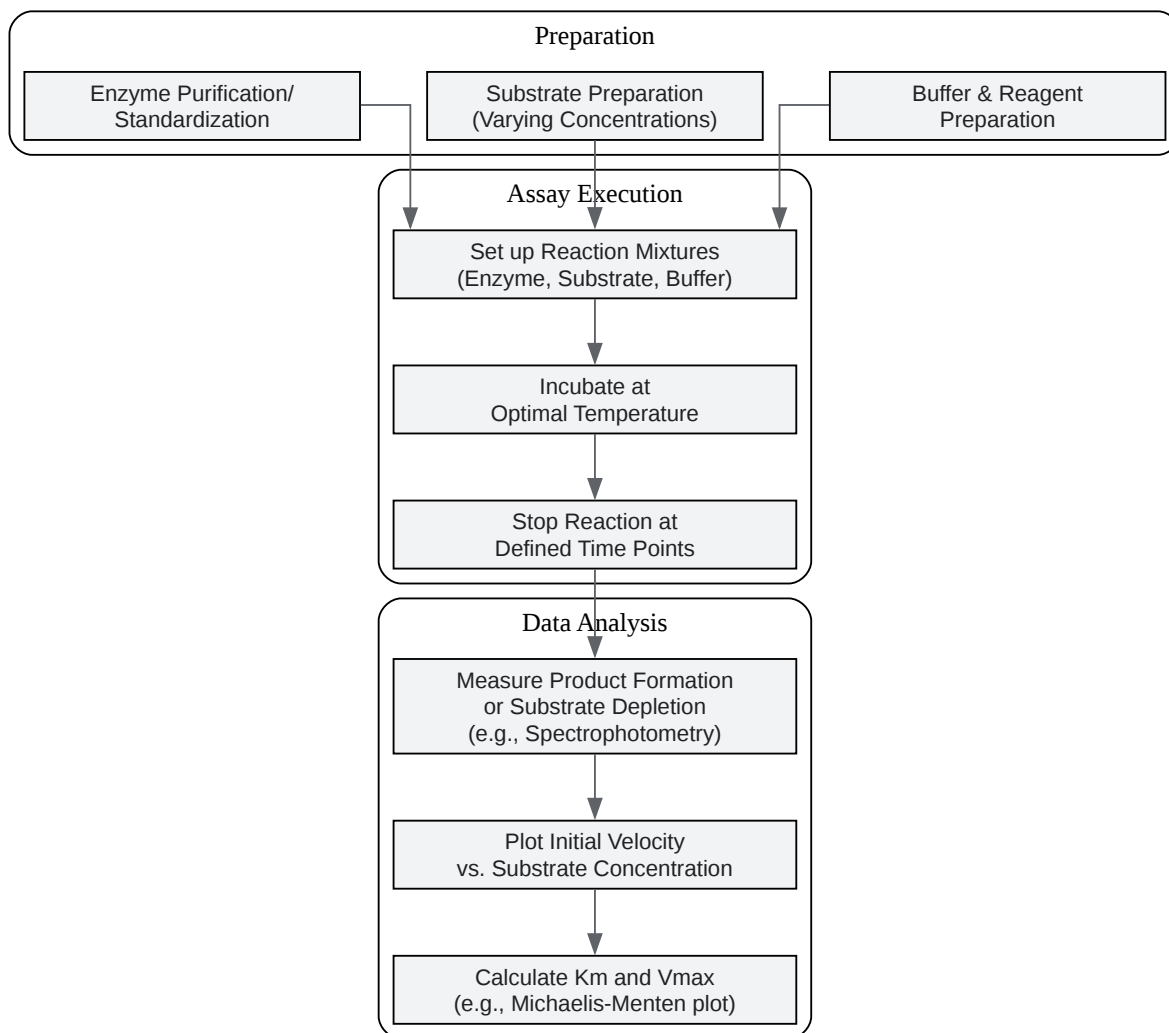
Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the **D-arabinopyranose** metabolic pathway and the general workflow for kinetic analysis, the following diagrams are provided.



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D-Arabinopyranose catabolic pathway in *E. coli*.



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